tert-Butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a tert-butyl group, an amino group, a methoxybenzyl group, and a carboxylate ester group. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Buchwald-Hartwig Amination: This method involves the palladium-catalyzed amination of a suitable halide precursor with an amine. The reaction typically requires a palladium catalyst, a ligand, and a base.
Reductive Amination: This involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Nucleophilic Substitution: The compound can be synthesized by reacting a suitable piperidine derivative with a tert-butyl ester under nucleophilic substitution conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are increasingly being employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Iron and hydrochloric acid, catalytic hydrogenation
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed:
Nitro derivatives from oxidation
Amine derivatives from reduction
Substituted benzyl derivatives from nucleophilic substitution
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological macromolecules, while the methoxybenzyl group can participate in hydrophobic interactions. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Tert-Butyl 4-aminobenzoate: Similar in structure but lacks the piperidine ring.
Tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: Similar piperidine derivative but with a different substituent on the aromatic ring.
Uniqueness: The presence of the methoxybenzyl group in tert-Butyl 4-amino-4-(4-methoxybenzyl)piperidine-1-carboxylate provides unique chemical reactivity and potential biological activity compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl 4-amino-4-[(4-methoxyphenyl)methyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(19,10-12-20)13-14-5-7-15(22-4)8-6-14/h5-8H,9-13,19H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRGSTRYYLDUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122206 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1707602-61-6 | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1707602-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-4-[(4-methoxyphenyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.